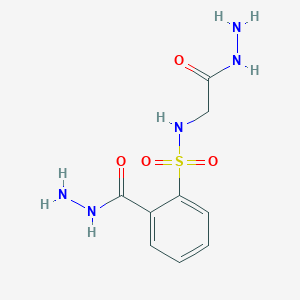
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both hydrazine and benzohydrazide functional groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzohydrazide with a sulfonyl chloride derivative, followed by the introduction of a hydrazine moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl and carbonyl derivatives.
Reduction: Reduction reactions can convert the hydrazine groups into amines.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl and carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide involves its interaction with specific molecular targets. The hydrazine and benzohydrazide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine and benzohydrazide derivatives, such as:
- Benzohydrazide
- Sulfonyl hydrazides
- Hydrazinecarboxamides
Uniqueness
What sets 2-(Hydrazinocarbonylmethylsulfamoyl)-benzohydrazide apart is its combination of both hydrazine and benzohydrazide functional groups, which confer unique reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
CAS No. |
184971-41-3 |
|---|---|
Molecular Formula |
C9H13N5O4S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
2-(hydrazinecarbonyl)-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13N5O4S/c10-13-8(15)5-12-19(17,18)7-4-2-1-3-6(7)9(16)14-11/h1-4,12H,5,10-11H2,(H,13,15)(H,14,16) |
InChI Key |
GVBCYMPPZVPZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


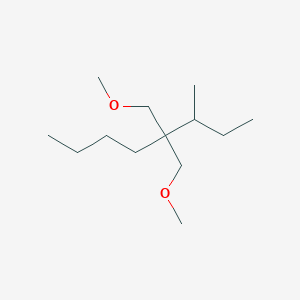
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
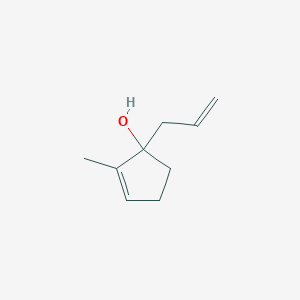

![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
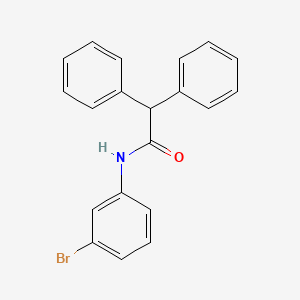
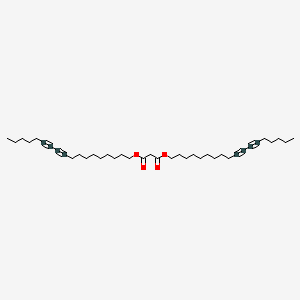
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
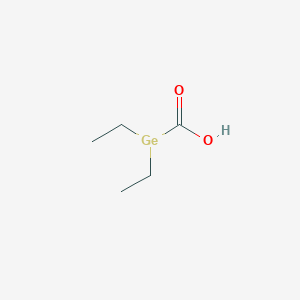
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
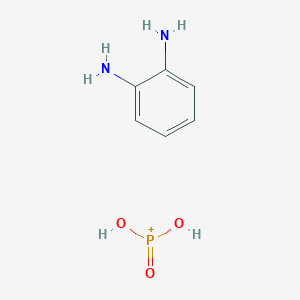
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
